molecular formula C22H27NO4 B15034528 3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one

3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one

Cat. No.: B15034528
M. Wt: 369.5 g/mol
InChI Key: CBHGHNQKXANTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of phenylpyrrolidines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the Trimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction using a trimethoxybenzene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine rings.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group might interact with hydrophobic pockets, while the pyrrolidine ring could form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Phenylpyrrolidin-1-yl)-1-phenylpropan-1-one: Lacks the trimethoxy groups, which may affect its potency and selectivity.

    3-(3-Phenylpyrrolidin-1-yl)-1-(4-methoxyphenyl)propan-1-one: Contains a single methoxy group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the trimethoxyphenyl group in 3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

3-(3-phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C22H27NO4/c1-25-20-13-18(14-21(26-2)22(20)27-3)19(24)10-12-23-11-9-17(15-23)16-7-5-4-6-8-16/h4-8,13-14,17H,9-12,15H2,1-3H3

InChI Key

CBHGHNQKXANTGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCC(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.